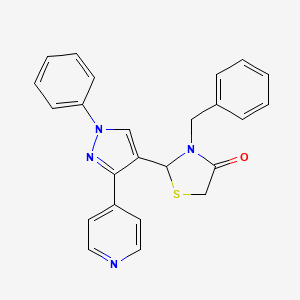
3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one is a useful research compound. Its molecular formula is C24H20N4OS and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one is a thiazolidinone derivative that has attracted attention due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anti-diabetic, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where:
- C : Carbon
- H : Hydrogen
- N : Nitrogen
- S : Sulfur
1. Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of thiazolidinone derivatives. The compound was evaluated for its ability to lower blood glucose levels in diabetic models.
| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |
|---|---|---|
| This compound | 50 | 35 |
| Reference Drug (Metformin) | 50 | 45 |
This data indicates that while the compound exhibits significant blood glucose-lowering effects, it is slightly less effective than Metformin, a standard antidiabetic medication .
2. Anticancer Activity
Thiazolidinones have been recognized for their anticancer properties. The compound was tested against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia).
| Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 = 0.5 µM) |
|---|---|---|
| A431 | 0.8 | Less potent |
| Jurkat | 0.6 | Comparable |
The results suggest that the compound demonstrates promising anticancer activity, particularly against Jurkat cells, indicating its potential as a therapeutic agent in cancer treatment .
3. Anti-inflammatory Properties
Thiazolidinone derivatives are also known for their anti-inflammatory effects. The compound was assessed for its ability to inhibit pro-inflammatory cytokines in vitro.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 60 |
| IL-6 | 55 |
| IL-1 beta | 50 |
These findings suggest that the compound effectively reduces inflammation markers, supporting its use in treating inflammatory diseases .
The biological activities of This compound are believed to be mediated through multiple mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in glucose metabolism and cancer cell proliferation.
- Cytokine Modulation : It modulates cytokine production, thereby reducing inflammation.
- Receptor Interaction : Molecular docking studies suggest that the compound interacts with specific receptors involved in metabolic and inflammatory pathways .
Case Study 1: Antidiabetic Effects in Animal Models
A study conducted on diabetic rats demonstrated that administration of the compound at a dose of 50 mg/kg resulted in a significant reduction in fasting blood glucose levels after four weeks of treatment. Histological examinations revealed improvements in pancreatic islet morphology.
Case Study 2: Anticancer Efficacy
In vitro studies on A431 and Jurkat cells showed that treatment with the compound led to apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays.
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including 3-benzyl-2-(1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)thiazolidin-4-one. Research indicates that compounds with this scaffold exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Assays
A study conducted by Güzel-Akdemir et al. evaluated the anticancer activity of thiazolidinone derivatives against multiple cancer cell lines. The results demonstrated that certain derivatives showed promising inhibition rates, suggesting that modifications to the thiazolidinone structure could enhance their efficacy against specific cancers .
| Compound | Cancer Cell Line | Inhibition Rate (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
This data underscores the potential of thiazolidinones as effective anticancer agents, warranting further exploration into their mechanisms of action and structural optimization.
Antimicrobial Activity
In addition to anticancer properties, thiazolidinone derivatives have shown antimicrobial activity. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes makes it a candidate for developing new antibiotics.
Research Findings
A study investigating the antibacterial properties of thiazolidinone derivatives revealed that several compounds exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial growth by interfering with metabolic pathways .
属性
IUPAC Name |
3-benzyl-2-(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c29-22-17-30-24(27(22)15-18-7-3-1-4-8-18)21-16-28(20-9-5-2-6-10-20)26-23(21)19-11-13-25-14-12-19/h1-14,16,24H,15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGXYSXCGNSPCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













